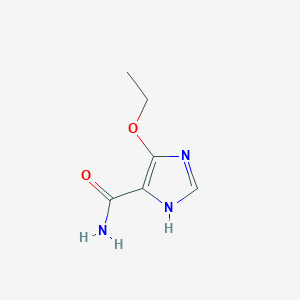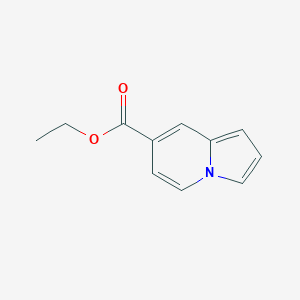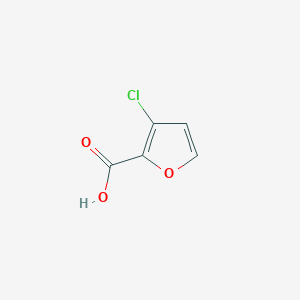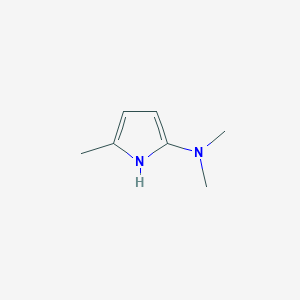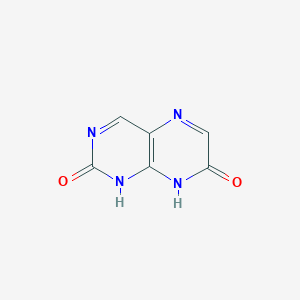
2,7(1H,8H)-Pteridinedione
Descripción general
Descripción
2,7(1H,8H)-Pteridinedione, also known as 1,8-naphthyridine-2,7-diol, is a chemical compound used for research and development . It’s a part of the 1,8-naphthyridines class of heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 2,7(1H,8H)-Pteridinedione, has been a subject of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Aplicaciones Científicas De Investigación
1. Metal Complexes and Spectroscopic Characteristics
2,7(1H,8H)-Pteridinedione, also known as lumazine, has been involved in the preparation of various metal complexes. Goodgame and Schmidt (1979) described the synthesis of complexes with divalent metal ions using lumazine, highlighting its role in the formation of electronic, infrared, and e.s.r. spectra of these complexes (Goodgame & Schmidt, 1979). Katoh et al. (1993) synthesized 3-(Aryl)substituted 2,4(1H,3H)-Pteridinediones and discussed their absorption and fluorescence spectroscopic characteristics, emphasizing the importance of lumazine derivatives in spectroscopy studies (Katoh et al., 1993).
2. Applications in Photovoltaic Cells
Research by Anandan, Latha, and Maruthamuthu (2002) demonstrated the use of mixed ligand complexes of Ru(II) with 2,4-(1H,3H)-Pteridinedione in electrochemical photovoltaic cells. This study highlights the potential of lumazine derivatives in enhancing the efficiency of solar cells (Anandan, Latha, & Maruthamuthu, 2002).
3. Anticancer and Apoptotic Effects
Studies have also explored the anticancer and apoptotic effects of lumazine derivatives. For example, Metzger et al. (2012) investigated the impact of xanthopterin and isoxanthopterin (both lumazine derivatives) on leukemic cell lines, revealing their potential as apoptosis-inducing agents (Metzger, Janes, Abadi, & Peyster, 2012).
4. Antiradical Activity
Kazunin et al. (2018) synthesized novel pteridinetrione derivatives, including 2,7(1H,8H)-Pteridinedione, and assessed their antiradical activity. Their findings suggest that these compounds have radical scavenging activity, comparable or superior to ascorbic acid, which opens avenues for their use in oxidative stress-related applications (Kazunin et al., 2018).
5. Potential in Honey Authentication
Beitlich et al. (2016) identified fluorescent pteridine derivatives, including 2,7(1H,8H)-Pteridinedione, in New Zealand manuka honey. These compounds were used as markers for authenticating genuine manuka honey, demonstrating the role of lumazine derivatives in food authentication and quality control (Beitlich, Lübken, Kaiser, Ispiryan, & Speer, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
1,8-dihydropteridine-2,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-4-2-7-3-1-8-6(12)10-5(3)9-4/h1-2H,(H2,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKLCHHLYGNHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC2=C1N=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344355 | |
| Record name | 2,7(1H,8H)-Pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7(1H,8H)-Pteridinedione | |
CAS RN |
65882-62-4 | |
| Record name | 2,7(1H,8H)-Pteridinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



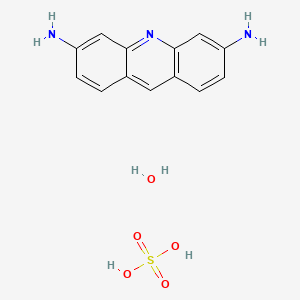
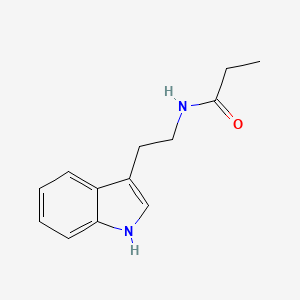
![4-Acetyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B3356287.png)
![Imidazo[1,2-b]pyridazine, 6-methyl-2-phenyl-](/img/structure/B3356295.png)
![5H-Imidazo[2,1-a]isoindole-2,3-dicarbonitrile](/img/structure/B3356302.png)

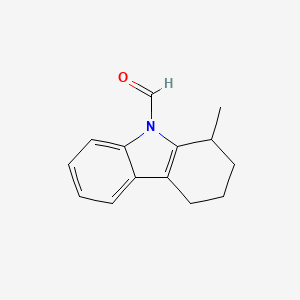
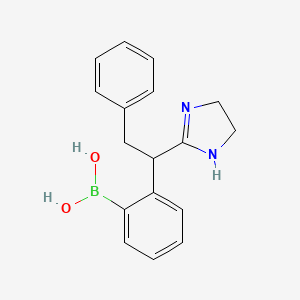
![1,4-Dihydropyrido[3,2-c]pyridazine](/img/structure/B3356334.png)

